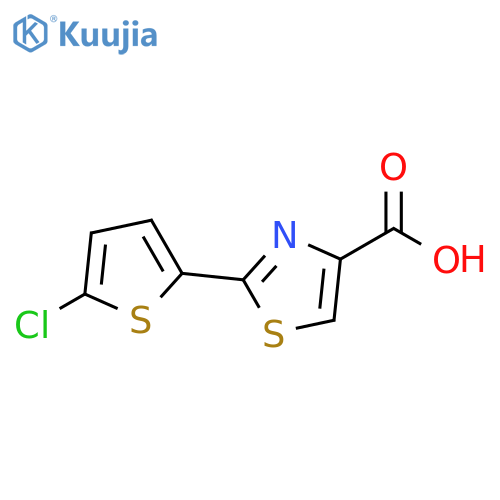

Cas no 1094355-54-0 (2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid)

1094355-54-0 structure

商品名:2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

CAS番号:1094355-54-0

MF:C8H4ClNO2S2

メガワット:245.705858230591

CID:4571246

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

-

- インチ: 1S/C8H4ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12)

- InChIKey: GZHZOVKNUULZDF-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(O)=O)N=C1C1SC(Cl)=CC=1

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-54753-1.0g |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95.0% | 1.0g |

$470.0 | 2025-02-20 | |

| Enamine | EN300-54753-10.0g |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95.0% | 10.0g |

$2024.0 | 2025-02-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000745107-5g |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95+% | 5g |

¥12527.00 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065608-5g |

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 5g |

¥8021.0 | 2023-04-06 | |

| 1PlusChem | 1P019XUI-2.5g |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 2.5g |

$1061.00 | 2025-03-04 | |

| 1PlusChem | 1P019XUI-500mg |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 500mg |

$428.00 | 2025-03-04 | |

| 1PlusChem | 1P019XUI-5g |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 5g |

$1551.00 | 2025-03-04 | |

| A2B Chem LLC | AV42586-250mg |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 250mg |

$233.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322106-250mg |

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 250mg |

¥2095.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322106-500mg |

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid |

1094355-54-0 | 95% | 500mg |

¥3719.00 | 2024-08-09 |

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献

-

1. Water

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1094355-54-0 (2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量